TRPV1 antagonist 9

Beschreibung

Eigenschaften

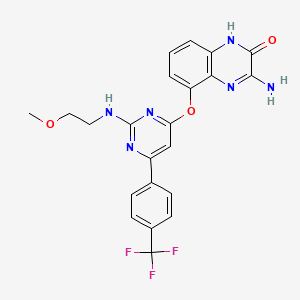

IUPAC Name |

3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N6O3/c1-33-10-9-27-21-29-15(12-5-7-13(8-6-12)22(23,24)25)11-17(30-21)34-16-4-2-3-14-18(16)31-19(26)20(32)28-14/h2-8,11H,9-10H2,1H3,(H2,26,31)(H,28,32)(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMYQRZCVIQKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=CC(=N1)OC2=CC=CC3=C2N=C(C(=O)N3)N)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of TRPV1 Antagonist 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a pivotal role in the perception of pain and the regulation of body temperature. Its activation by various stimuli, including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions (pH < 6), triggers a cascade of events that lead to the generation of pain signals. Consequently, the development of TRPV1 antagonists as potential analgesics has been a significant focus of pharmaceutical research. This technical guide provides an in-depth analysis of the mechanism of action of a potent benzimidazole-derived TRPV1 antagonist, referred to as TRPV1 Antagonist 9 (also known as compound 13c), synthesized and characterized by researchers at Merck Sharp & Dohme.

Core Mechanism of Action: Competitive Antagonism at the Vanilloid Binding Site

This compound functions as a competitive antagonist of the TRPV1 receptor. This means that it directly competes with activating ligands, such as capsaicin and protons (in acidic conditions), for binding to the receptor. By occupying the vanilloid binding pocket on the intracellular side of the channel, this compound stabilizes the receptor in a closed, non-conductive state. This blockade prevents the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that is normally induced by agonist binding. The inhibition of this ion influx is the primary mechanism through which this compound exerts its analgesic effects, as it prevents the depolarization of nociceptive sensory neurons and the subsequent transmission of pain signals to the central nervous system.

The antagonistic activity of this compound is potent and effective against multiple modes of TRPV1 activation, highlighting its potential as a broad-spectrum analgesic.

Quantitative Pharmacological Profile

The potency of this compound has been quantified through in vitro assays, demonstrating its high affinity for the TRPV1 receptor. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species | Cell Line | Assay | Agonist | Value |

| IC₅₀ | - | CHO | Ca²⁺ uptake | Capsaicin | 0.6 nM |

| IC₅₀ | - | CHO | Ca²⁺ uptake | Acid (protons) | 0.8 nM |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the antagonist required to inhibit 50% of the response to an agonist.

Signaling Pathway of TRPV1 and Inhibition by Antagonist 9

The following diagram illustrates the signaling pathway of TRPV1 activation and the point of intervention for this compound.

"TRPV1 antagonist 9" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of TRPV1 antagonist 9, a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Chemical Structure and Properties

This compound, also referred to as compound 13c in scientific literature, is a novel small molecule designed for the modulation of the TRPV1 receptor.

Chemical Structure:

Physicochemical and Pharmacological Properties:

| Property | Value | Reference |

| IUPAC Name | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(5-(4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | [1][2][3][4] |

| Molecular Formula | C22H19F3N6O3 | [1] |

| Molecular Weight | 472.42 g/mol | [1] |

| CAS Number | 939040-79-6 | [1][2][3][4] |

| In Vitro Potency | ||

| IC50 (Capsaicin-induced Ca2+ influx in hTRPV1-CHO cells) | 0.6 nM | [5][6] |

| IC50 (Acid-induced Ca2+ influx in hTRPV1-CHO cells) | 0.8 nM | [5][6] |

| In Vivo Activity | Orally active, blocks capsaicin-induced flinch response in rats and causes hyperthermia. | [5][6] |

Mechanism of Action and Signaling Pathway

TRPV1 is a non-selective cation channel primarily expressed in sensory neurons that is activated by various stimuli, including capsaicin (B1668287), heat, and protons (acidic pH). Activation of TRPV1 leads to an influx of cations, predominantly Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.

This compound exerts its effect by blocking the TRPV1 channel, thereby inhibiting the influx of cations and subsequent neuronal signaling. While the exact binding site and mode of antagonism (competitive or non-competitive) for this specific compound are not definitively stated in the available literature, competitive TRPV1 antagonists are known to bind to the agonist binding site, preventing activation.

Synthesis

The synthesis of this compound is detailed in the primary literature and involves a multi-step process. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro: Calcium Influx Assay in hTRPV1-CHO Cells

This assay measures the ability of a compound to inhibit the influx of calcium into Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel, following stimulation by an agonist like capsaicin or acid.

Materials:

-

CHO cells stably expressing human TRPV1 (hTRPV1-CHO)

-

Cell culture medium (e.g., DMEM/F-12)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Capsaicin or acidic solution (agonist)

-

This compound (test compound)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader (e.g., FLIPR or FlexStation)

Protocol:

-

Cell Culture: Culture hTRPV1-CHO cells in appropriate medium at 37°C and 5% CO2.

-

Cell Plating: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a solution of Fura-2 AM or Fluo-4 AM in assay buffer for 60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then add assay buffer containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Addition: Add the agonist (capsaicin or acidic solution) to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percent inhibition of the agonist-induced calcium influx for each concentration of the antagonist. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo: Capsaicin-Induced Flinching Model in Rats

This model assesses the analgesic potential of a compound by measuring its ability to reduce the nociceptive behavior (flinching) induced by an injection of capsaicin into the paw of a rat.

Materials:

-

Male Sprague-Dawley rats

-

This compound (test compound)

-

Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

-

Capsaicin solution (e.g., 1.6% in 10% ethanol, 10% Tween 80, and 80% saline)

-

Observation chambers with a clear floor

-

Video recording equipment (optional)

Protocol:

-

Animal Acclimation: Acclimate rats to the testing environment for several days prior to the experiment.

-

Compound Administration: Administer this compound or vehicle control orally (p.o.) at a predetermined time before the capsaicin challenge.

-

Capsaicin Challenge: At the appropriate time post-compound administration, inject a small volume (e.g., 50 µL) of capsaicin solution into the plantar surface of one hind paw.

-

Observation: Immediately place the rat in an observation chamber and record the number of flinches (rapid, brief withdrawals or flexions of the injected paw) over a set period (e.g., 5 minutes).

-

Data Analysis: Compare the number of flinches in the antagonist-treated groups to the vehicle-treated group. Calculate the percent inhibition of the flinching response.

Conclusion

This compound is a highly potent and orally active antagonist of the TRPV1 channel. Its ability to effectively block capsaicin- and acid-induced activation in vitro and reduce nociceptive responses in vivo highlights its potential as a valuable research tool and a lead compound for the development of novel analgesics. Further investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its therapeutic potential.

References

- 1. apexbt.com [apexbt.com]

- 2. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An animal model to assess aversion to intra-oral capsaicin: increased threshold in mice lacking substance p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Binding Affinity of TRPV1 Antagonist 9 for the TRPV1 Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of TRPV1 antagonist 9, also identified as compound 13c, for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document includes quantitative binding data, comprehensive experimental protocols for assessing antagonist activity, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is a potent, orally active antagonist of the TRPV1 channel. Its inhibitory activity has been quantified by measuring its ability to block calcium influx in response to different TRPV1 activators in a cellular assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Antagonist | Cell Line | Activator | IC50 (nM) |

| This compound (compound 13c) | Chinese Hamster Ovary (CHO) cells expressing TRPV1 | Capsaicin (B1668287) | 0.6[1] |

| Acid (low pH) | 0.8[1] |

Table 1: Inhibitory Potency of this compound. The data indicates that this compound potently blocks TRPV1 activation induced by both the canonical agonist capsaicin and by acidic conditions.

Experimental Protocols

The determination of the binding affinity and functional antagonism of a compound like this compound for the TRPV1 channel typically involves cellular-based functional assays and/or direct radioligand binding assays. Below are detailed methodologies for these key experiments.

Fluorescence-Based Calcium Influx Assay

This is a common functional assay to determine the potency of a TRPV1 antagonist by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring the inhibition of agonist-induced calcium influx in cells expressing the TRPV1 channel.

Materials:

-

Cell Line: A stable cell line expressing the recombinant human or rat TRPV1 channel, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

-

TRPV1 Agonist: Capsaicin or protons (by lowering the pH of the buffer).

-

Test Compound: this compound (compound 13c).

-

Instrumentation: A fluorescence plate reader with an integrated fluid handling system.

Procedure:

-

Cell Culture: Culture the TRPV1-expressing cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.

-

-

Compound Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Add the different concentrations of the antagonist to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Place the microplate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add a fixed concentration of the TRPV1 agonist (e.g., capsaicin or an acidic buffer) to all wells simultaneously using the instrument's fluid handler.

-

Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to the calcium influx.

-

Determine the percentage of inhibition for each concentration of the antagonist relative to the control wells (agonist alone).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the TRPV1 channel and the ability of an unlabeled antagonist to compete for this binding.

Objective: To determine the binding affinity (Ki) of a test compound for the TRPV1 channel through a competitive binding experiment.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the TRPV1 channel.

-

Radioligand: A high-affinity TRPV1 radioligand, such as [³H]-resiniferatoxin (RTX).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound (compound 13c).

-

Non-specific Binding Control: A high concentration of a known unlabeled TRPV1 ligand (e.g., capsaicin).

-

Filtration System: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the cells or tissues expressing TRPV1 in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup:

-

In a 96-well plate, set up the assay in triplicate for each condition:

-

Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

-

Non-specific Binding: Radioligand + High concentration of unlabeled ligand + Membrane Preparation.

-

Competitive Binding: Radioligand + Serial dilutions of the test compound + Membrane Preparation.

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of specific binding inhibited by each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

TRPV1 Signaling Pathway

The following diagram illustrates the key signaling pathways involved in the activation and modulation of the TRPV1 channel. Activation of TRPV1 by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of an action potential in sensory neurons. The channel's activity is also modulated by intracellular signaling cascades, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC).

Caption: TRPV1 channel activation and modulation pathway.

Experimental Workflow for Antagonist Screening

The diagram below outlines the general workflow for screening and characterizing TRPV1 antagonists using a fluorescence-based cellular assay.

Caption: Workflow for TRPV1 antagonist functional assay.

Logical Relationship of Binding Assays

The following diagram illustrates the relationship between different types of binding assays used to characterize a ligand's interaction with a receptor like TRPV1.

Caption: Relationship between binding assay types.

References

"TRPV1 antagonist 9" selectivity profile against other TRP channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of TRPV1 antagonist 9, also known as AMG 517. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the specific interactions of this compound with various members of the Transient Receptor Potential (TRP) channel family. Herein, we present quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows to facilitate a comprehensive understanding of the antagonist's specificity.

Selectivity Profile of this compound (AMG 517)

This compound is a potent and highly selective antagonist of the TRPV1 channel. Its activity has been evaluated against a panel of other TRP channels to determine its selectivity. The data, summarized in the table below, demonstrates that this compound exhibits minimal to no activity against TRPA1, TRPM8, TRPV2, TRPV3, and TRPV4 at concentrations significantly higher than its effective concentration at TRPV1.

| Target TRP Channel | Agonist Used for Activation | Measured Activity of this compound (IC50) |

| TRPA1 | Allyl isothiocyanate (AITC) | >20 µM[1] |

| TRPM8 | Icilin | >20 µM[1] |

| TRPV2 | 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | >20 µM[1] |

| TRPV3 | 2-Aminoethoxydiphenyl borate (2-APB) | >20 µM[1] |

| TRPV4 | 4α-Phorbol 12,13-didecanoate (4α-PDD) | >20 µM[1] |

Table 1: Quantitative summary of the selectivity profile of this compound (AMG 517) against various TRP channels. The high IC50 values indicate a lack of significant inhibitory activity at these channels.

Experimental Protocols for Determining TRP Channel Antagonist Selectivity

The selectivity of this compound was determined using standard and robust in vitro pharmacological assays. The two primary methods employed are intracellular calcium imaging and whole-cell patch-clamp electrophysiology. These techniques allow for the functional assessment of channel activity in the presence of specific agonists and the antagonist .

Intracellular Calcium Imaging Assay

This high-throughput method provides an indirect measure of ion channel activity by detecting changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells, which have low endogenous ion channel expression, are cultured in standard growth medium.

-

Cells are stably or transiently transfected with the cDNA encoding the specific human TRP channel of interest (e.g., TRPA1, TRPM8, TRPV2, TRPV3, or TRPV4).

2. Dye Loading:

-

Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

After reaching appropriate confluency, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The loading is typically performed for 60 minutes at 37°C. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

3. Compound Application and Signal Detection:

-

The cell plate is placed in a fluorescence imaging plate reader (e.g., FLIPR™ or FlexStation).

-

A baseline fluorescence reading is established.

-

The test compound (this compound) is added to the wells at various concentrations and incubated for a predetermined period.

-

The specific agonist for the target TRP channel is then added to stimulate channel opening and subsequent calcium influx.

-

The fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium.

4. Data Analysis:

-

The inhibitory effect of the antagonist is quantified by the reduction in the agonist-induced fluorescence signal.

-

Concentration-response curves are generated, and the half-maximal inhibitory concentration (IC50) values are calculated using a logistical equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct and precise measurement of the ion channel currents, allowing for a detailed characterization of the antagonist's effect on channel function.

1. Cell Preparation:

-

Transfected HEK293 cells expressing the target TRP channel are prepared and plated on glass coverslips.

2. Recording Setup:

-

A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution and mounted on a micromanipulator.

-

The micropipette is pressed against the membrane of a single cell, and gentle suction is applied to form a high-resistance seal (gigaseal).

3. Whole-Cell Configuration:

-

A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration. This allows for the control of the cell's membrane potential and the measurement of the total ionic current across the entire cell membrane.

4. Data Acquisition:

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

The specific TRP channel agonist is applied to the bath solution to activate the channel and elicit an inward current.

-

Once a stable agonist-induced current is achieved, the antagonist is co-applied at various concentrations.

-

The reduction in the current amplitude in the presence of the antagonist is measured.

5. Data Analysis:

-

The percentage of inhibition is calculated for each antagonist concentration.

-

Concentration-response curves are plotted, and IC50 values are determined to quantify the antagonist's potency.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes and interactions discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for assessing the selectivity of this compound.

Caption: Signaling pathway illustrating the selective blockade of TRPV1 by Antagonist 9.

References

The Pharmacokinetics and Oral Bioavailability of TRPV1 Antagonist AMG 517: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile and oral bioavailability of AMG 517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. AMG 517 has been a significant tool in preclinical and clinical research aimed at understanding the therapeutic potential and challenges of TRPV1 antagonism for pain management.[1] Despite its development being halted due to on-target side effects like hyperthermia, the extensive data gathered on its pharmacokinetic properties remain highly valuable for the scientific community.[1][2]

Executive Summary

AMG 517 is an orally bioavailable, potent TRPV1 antagonist with an IC50 of approximately 0.9 nM.[3] It effectively blocks the activation of the TRPV1 channel by various stimuli, including capsaicin, heat, and protons.[4][5][6] Preclinical studies in various animal models, including rats, dogs, and monkeys, demonstrated its analgesic efficacy in inflammatory pain models.[2][3] However, a consistent and dose-dependent side effect observed was hyperthermia, which was also seen in human clinical trials.[2][6][7] The pharmacokinetic profile of AMG 517 is characterized by good oral bioavailability and a linear pharmacokinetic profile at therapeutic doses.[7]

Pharmacokinetic Profile

The pharmacokinetic properties of AMG 517 have been evaluated in multiple species. The following tables summarize the key quantitative data available from preclinical and clinical studies.

Table 1: In Vitro Potency of AMG 517

| Parameter | Species | Value | Reference |

| IC50 (Capsaicin-induced Ca2+ influx) | Human | 1-2 nM | [4] |

| IC50 (Capsaicin-induced inward current) | Human | 0.76 nM | [5] |

| IC50 (Proton-induced inward current) | Human | 0.62 nM | [5] |

| IC50 (Heat-induced inward current) | Human | 1.3 nM | [5] |

| IC50 (Capsaicin-activated native TRPV1) | Rat | 0.68 nM | [5][6] |

| Dissociation Constant (Kb) | Rat | 4.2 nM | [4][5][6] |

| Dissociation Constant (Kb) | Human | 6.2 nM | [4][5][6] |

Table 2: In Vivo Efficacy of AMG 517 in Rats

| Model | Parameter | Dose (p.o.) | Result | Reference |

| Capsaicin-induced Flinching | ED50 | 0.33 mg/kg | Dose-dependent decrease in flinches | [6] |

| Capsaicin-induced Flinching | Minimally Effective Dose (MED) | 0.3 mg/kg | Significant reduction in flinches up to 24h | [5][6] |

| CFA-induced Thermal Hyperalgesia | MED | 0.83 mg/kg | Reversal of thermal hyperalgesia | [6] |

CFA: Complete Freund's Adjuvant

Oral Bioavailability

AMG 517 is noted for its good oral bioavailability, a key characteristic for its development as a clinical candidate.[3][7] While specific percentage values for oral bioavailability are not consistently reported across the provided search results, the compound's ability to achieve therapeutic plasma concentrations and elicit dose-dependent effects following oral administration in multiple species, including humans, is well-documented.[2][4][5] For instance, oral administration in rats at a dose of 0.3 mg/kg resulted in plasma concentrations of 90 to 100 ng/mL, which was sufficient to produce a significant pharmacological effect.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies derived from the provided information for key experiments.

In Vitro TRPV1 Antagonism Assay

This protocol describes the general procedure for assessing the inhibitory activity of AMG 517 on TRPV1 channels expressed in a cellular system.

Caption: Workflow for in vitro evaluation of TRPV1 antagonism.

In Vivo Pharmacodynamic Assessment (Capsaicin-Induced Flinching Model)

This protocol outlines the methodology for evaluating the in vivo efficacy of orally administered AMG 517 in a rat model of acute pain.

Caption: In vivo pharmacodynamic evaluation using the capsaicin-induced flinching model.

Signaling Pathway and Mechanism of Action

AMG 517 exerts its effect by directly blocking the TRPV1 ion channel, which is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[8] The activation of TRPV1 by noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of a pain signal.

Caption: Mechanism of action of AMG 517 in blocking TRPV1 signaling.

Conclusion

AMG 517 is a well-characterized TRPV1 antagonist with a pharmacokinetic profile that includes good oral bioavailability and predictable, linear kinetics. While its clinical development was halted due to the on-target effect of hyperthermia, the extensive preclinical and Phase I clinical data provide a valuable resource for researchers in the field of pain and sensory neuroscience. The information presented in this guide offers a detailed overview for drug development professionals seeking to understand the challenges and opportunities associated with targeting the TRPV1 channel.

References

- 1. AMG-517 - Wikipedia [en.wikipedia.org]

- 2. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benthamopen.com [benthamopen.com]

- 8. Intragastric administration of AMG517, a TRPV1 antagonist, enhanced activity-dependent energy metabolism via capsaicin-sensitive sensory nerves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

"TRPV1 antagonist 9" in vitro characterization

An In-Depth Technical Guide to the In Vitro Characterization of TRPV1 Antagonist 9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro methodologies for characterizing "this compound," a potent blocker of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The following sections detail its inhibitory potency, step-by-step experimental protocols for key functional assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound was determined using a cellular calcium influx assay in Chinese Hamster Ovary (CHO) cells recombinantly expressing the TRPV1 receptor. The compound demonstrated potent, nanomolar antagonism against channel activation by two distinct stimuli: the canonical agonist capsaicin (B1668287) and acidic conditions (protons).

| Antagonist | Cell Line | Agonist | Assay Type | IC50 (nM) |

| This compound | CHO (expressing TRPV1) | Capsaicin | Calcium Influx | 0.6[1] |

| This compound | CHO (expressing TRPV1) | Acid (Protons) | Calcium Influx | 0.8[1] |

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods for characterization, it is crucial to visualize the underlying biological processes and the experimental sequence.

Caption: TRPV1 channel activation and antagonism signaling cascade.

Caption: General workflow for in vitro characterization of a TRPV1 antagonist.

Detailed Experimental Protocols

The following protocols provide standardized methods for assessing the potency and mechanism of TRPV1 antagonists.

Cellular Calcium Influx Assay

This assay is a high-throughput method to functionally assess TRPV1 channel activity by measuring changes in intracellular calcium concentration upon channel activation and inhibition.

Objective: To determine the IC50 value of a TRPV1 antagonist by measuring its ability to inhibit agonist-induced calcium influx in TRPV1-expressing cells.

Materials:

-

Cell Line: HEK-293 or CHO cells stably expressing human TRPV1.

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium Indicator: Fluo-4 AM or Fura-2 AM fluorescent dyes.[2]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Capsaicin solution (e.g., 1 µM final concentration).

-

Antagonist: Serial dilutions of this compound.

-

Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or similar.[3]

Procedure:

-

Cell Plating:

-

One day prior to the assay, seed the TRPV1-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer.

-

Aspirate the culture medium from the cell plates and add the dye-loading solution to each well.

-

Incubate the plates for 60 minutes at 37°C, protected from light.

-

-

Compound Addition:

-

During the dye incubation, prepare serial dilutions of this compound in assay buffer.

-

After incubation, wash the cells gently with assay buffer to remove excess dye.

-

Add the different concentrations of the antagonist to the appropriate wells. Include vehicle-only wells as a control.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the cell plate into the FLIPR instrument.

-

Initiate recording of baseline fluorescence for a short period (e.g., 10-20 seconds).

-

The instrument will then automatically add the agonist (capsaicin) solution to all wells to stimulate the TRPV1 channels.

-

Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response and its subsequent decay.[3]

-

-

Data Analysis:

-

The change in fluorescence (peak signal minus baseline) is calculated for each well.

-

Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in wells with no agonist as 0%.

-

Plot the normalized response against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Electrophysiology (Patch-Clamp) Assay

Patch-clamp electrophysiology is the gold-standard method for directly measuring the ion flow through a channel, providing detailed information on channel gating, conductance, and the mechanism of block by an antagonist.

Objective: To characterize the inhibitory effect of a TRPV1 antagonist on capsaicin-evoked currents in single cells.

Materials:

-

Cell Line: HEK-293T cells expressing TRPV1, or primary dorsal root ganglion (DRG) neurons.[4]

-

Recording Chamber and Microscope: Standard patch-clamp setup.

-

Patch Pipettes: Borosilicate glass pipettes pulled to a resistance of 3-5 MΩ.

-

Amplifier and Digitizer: e.g., Axopatch 700B.[5]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg; pH adjusted to 7.2 with KOH.[4]

-

-

Agonist/Antagonist Delivery System: Perfusion system to allow rapid solution exchange.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before recording.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

-

Obtaining a Whole-Cell Recording:

-

Using a micromanipulator, approach a single, healthy-looking cell with the patch pipette filled with internal solution.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief, stronger suction pulse to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.[6]

-

Apply a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV) to measure baseline current.[6]

-

Perfuse the cell with an agonist-containing external solution (e.g., 1 µM capsaicin) to elicit a robust TRPV1 current. The current should exhibit characteristic outward rectification.

-

-

Antagonist Application:

-

After obtaining a stable agonist-evoked current, co-perfuse the cell with the agonist plus a specific concentration of this compound.

-

Record the current until a new steady-state level of inhibition is reached.

-

To determine concentration-dependence, wash out the antagonist and repeat the process with different antagonist concentrations.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the percent inhibition against the antagonist concentration to determine the IC50. This direct measurement of channel activity provides high-quality data to confirm findings from fluorescence-based assays.

-

References

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 3. moleculardevices.com [moleculardevices.com]

- 4. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

The Discovery and Synthesis of TRPV1 Antagonist 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of TRPV1 Antagonist 9, a potent modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document provides a comprehensive overview of the compound's mechanism of action, detailed experimental protocols for its synthesis and in vitro/in vivo characterization, and a summary of its quantitative biological data. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are focused on the discovery of novel analgesics and therapeutics targeting the TRPV1 pathway.

Introduction to TRPV1 and its Role as a Therapeutic Target

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous ligands.[1] Activation of TRPV1 on sensory neurons leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the transmission of pain signals to the central nervous system.[1] Its pivotal role in nociception has made it a prime target for the development of novel analgesic drugs.

Discovery of this compound

This compound, with the chemical name 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxamide, was identified as a potent antagonist of the TRPV1 channel.

Synthesis of this compound

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, a plausible synthetic route can be constructed based on the synthesis of its core chemical moieties: a substituted pyrazole, a piperazine (B1678402) linker, and a trifluoromethylpyridine group. The proposed synthesis would likely involve a multi-step process culminating in the coupling of these key intermediates.

Conceptual Synthetic Workflow:

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against the TRPV1 channel in vitro. The primary mechanism of action is the blockade of the ion channel, preventing the influx of cations and subsequent neuronal signaling.[1]

| Assay Type | Agonist | Cell Line | IC50 (nM) |

| Ca2+ Influx | Capsaicin | CHO | 0.6 |

| Ca2+ Influx | Acid (low pH) | CHO | 0.8 |

| In vitro activity of this compound. |

In vivo studies in rat models have shown that this compound effectively blocks the nociceptive response induced by capsaicin. However, it is also noted to cause hyperthermia, a common side effect observed with some TRPV1 antagonists.

Detailed Experimental Protocols

In Vitro Calcium Influx Assay (FLIPR)

This protocol outlines the measurement of intracellular calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

CHO cells stably expressing hTRPV1

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Black-walled, clear-bottom 96-well or 384-well plates

-

FLIPR Calcium Assay Kit (e.g., Calcium 5 or Calcium 6)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Capsaicin or acid solution (agonist)

-

This compound (test compound)

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the hTRPV1-CHO cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate the plates for a specified time (typically 30-60 minutes) at 37°C or room temperature, as recommended for the specific dye.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist solution (capsaicin or acid) at a concentration that elicits a submaximal response (e.g., EC80).

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument parameters for fluorescence reading (excitation and emission wavelengths appropriate for the dye).

-

Initiate the assay run. The instrument will first measure the baseline fluorescence.

-

The instrument will then add the test compound (this compound) to the wells and continue to record the fluorescence.

-

After a pre-determined incubation time with the antagonist, the instrument will add the agonist to the wells to stimulate the TRPV1 channels.

-

Continue to record the fluorescence to measure the calcium influx in response to the agonist.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow for FLIPR Assay:

In Vivo Capsaicin-Induced Flinching Model in Rats

This protocol describes a model of nociceptive pain in rats induced by the subcutaneous injection of capsaicin into the hind paw. The frequency of flinching of the injected paw is used as a measure of pain, and the analgesic effect of this compound is assessed by its ability to reduce this response.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Capsaicin solution (e.g., 1.6 µg in 10 µL of saline containing 10% ethanol (B145695) and 10% Tween 80)

-

This compound formulated in a suitable vehicle

-

Observation chambers with a transparent floor

-

Syringes and needles for administration

Procedure:

-

Acclimatization: Place the rats individually in the observation chambers for at least 30 minutes before the experiment to allow them to acclimate to the environment.

-

Compound Administration: Administer this compound or the vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the capsaicin injection.

-

Capsaicin Injection: At the appropriate time after compound administration, inject the capsaicin solution subcutaneously into the plantar surface of one of the hind paws.

-

Observation: Immediately after the capsaicin injection, observe the rat and count the number of flinches of the injected paw for a defined period, typically the first 5 minutes. A flinch is defined as a rapid and brief shaking or lifting of the paw.

-

Data Analysis: Compare the number of flinches in the animals treated with this compound to the vehicle-treated group. A significant reduction in the number of flinches indicates an analgesic effect. Dose-response curves can be generated to determine the ED50 value.

Experimental Workflow for Capsaicin-Induced Flinching Model:

TRPV1 Signaling Pathway

The activation of the TRPV1 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This increase in intracellular calcium can lead to the activation of various downstream effectors, including protein kinases, and ultimately to the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), contributing to neurogenic inflammation and the sensation of pain.

Conclusion

This compound is a potent inhibitor of the TRPV1 channel with demonstrated efficacy in a preclinical model of nociceptive pain. This technical guide provides a foundational understanding of its discovery, synthesis, and biological characterization. Further research is warranted to explore its full therapeutic potential and to address the challenge of its hyperthermic side effect. The detailed protocols and data presented herein are intended to facilitate these future investigations.

References

The Role of TRPV1 Antagonist 9 (JNJ-17203212) in Nociception and Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TRPV1 antagonist 9, also identified as JNJ-17203212, and its significant role in the modulation of nociception and pain signaling pathways. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying mechanisms of action, offering a comprehensive resource for professionals in pain research and drug development.

Core Concepts: The TRPV1 Receptor in Pain Sensation

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, being activated by a variety of factors including heat (≥43°C), protons (acidic pH), and endogenous and exogenous chemical ligands such as capsaicin, the pungent component of chili peppers. The activation of TRPV1 on nociceptive nerve fibers leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain. In pathological conditions such as inflammation and cancer, the expression and sensitivity of TRPV1 are often upregulated, contributing to chronic pain states.

This compound (JNJ-17203212): A Profile

This compound, chemically identified as 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide and designated as JNJ-17203212, is a potent, selective, and competitive antagonist of the TRPV1 receptor. It has been investigated for its analgesic properties in various preclinical models of pain.

In Vitro Potency

JNJ-17203212 has demonstrated high affinity and potent antagonist activity at the TRPV1 receptor across different species. The following table summarizes its in vitro potency.[1][2]

| Parameter | Species | Value | Reference |

| pKi | Human | 7.3 | |

| Guinea Pig | 7.1 | ||

| Rat | 6.5 | ||

| pIC50 (Capsaicin-induced activation) | - | 6.32 | |

| pIC50 (H+-induced activation) | - | 7.23 | |

| IC50 (Human TRPV1) | Human | 65 nM | [1] |

| IC50 (Rat TRPV1) | Rat | 102 nM | [1] |

| Ki (Guinea Pig TRPV1) | Guinea Pig | 72 nM | [2] |

| IC50 (Capsaicin-induced, Guinea Pig) | Guinea Pig | 58 nM | [2] |

| IC50 (pH decrease-induced, Guinea Pig) | Guinea Pig | 470 nM | [2] |

In Vivo Efficacy in a Model of Bone Cancer Pain

A pivotal study by Ghilardi et al. (2005) investigated the efficacy of JNJ-17203212 in a murine model of bone cancer pain. The study demonstrated that selective blockade of TRPV1 by this antagonist significantly attenuates both ongoing and movement-evoked pain-related behaviors.[3][4][5][6]

| Pain Behavior | Treatment | Dosage | Route | Effect | Reference |

| Spontaneous Flinching | JNJ-17203212 | 30 mg/kg | s.c. | Significant reduction in the number of flinches | [2][3][4] |

| Palpation-induced Flinching | JNJ-17203212 | 30 mg/kg | s.c. | Significant reduction in the number of flinches | [2][3][4] |

| Spontaneous Guarding | JNJ-17203212 | 30 mg/kg | s.c. | Significant reduction in time spent guarding | [2][3][4] |

| Palpation-induced Guarding | JNJ-17203212 | 30 mg/kg | s.c. | Significant reduction in time spent guarding | [2][3][4] |

Experimental Protocols

In Vitro Calcium Influx Assay

Objective: To determine the potency of JNJ-17203212 in inhibiting TRPV1 activation.

Methodology:

-

HEK293 cells stably expressing human or rat TRPV1 are cultured.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of JNJ-17203212 or vehicle.

-

TRPV1 is activated by the addition of an agonist (e.g., capsaicin at a concentration of 1 µM or by lowering the pH to 5.5).

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Murine Model of Bone Cancer Pain

Objective: To evaluate the in vivo analgesic efficacy of JNJ-17203212 on cancer-induced bone pain.

Methodology (adapted from Ghilardi et al., 2005): [3][4][5][6]

-

Animal Model: Adult male C3H/HeJ mice are used.

-

Tumor Induction: 2472 osteolytic sarcoma cells are injected into the intramedullary space of the femur.

-

Drug Administration: JNJ-17203212 is dissolved in a vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) and administered subcutaneously (s.c.) at a dose of 30 mg/kg.

-

Behavioral Assessment: Pain-related behaviors are assessed at various time points post-tumor injection.

-

Ongoing Pain: The number of spontaneous flinches and the time spent guarding the affected limb are recorded over a 2-minute observation period.

-

Movement-Evoked Pain: The affected femur is gently palpated, and the number of flinches and the time spent guarding are recorded for 2 minutes post-palpation.

-

-

Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment group with the vehicle-treated control group.

Visualizing the Mechanisms and Workflows

Signaling Pathway of TRPV1 in Nociception

Caption: TRPV1 activation by noxious stimuli leads to pain perception.

Experimental Workflow for In Vivo Pain Assessment

Caption: Workflow for assessing the analgesic effect of this compound.

Mechanism of Action of this compound

Caption: Competitive antagonism of TRPV1 by Antagonist 9 blocks pain signaling.

Conclusion and Future Directions

This compound (JNJ-17203212) has demonstrated significant potential as an analgesic agent through its potent and selective blockade of the TRPV1 receptor. The preclinical data, particularly from the bone cancer pain model, strongly support the role of TRPV1 in chronic pain states and highlight the therapeutic promise of its antagonists.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies to determine the full pharmacokinetic profile, including oral bioavailability and CNS penetration, are crucial for optimizing dosing regimens.

-

Safety and Tolerability: A thorough evaluation of potential side effects, such as hyperthermia, which has been associated with other TRPV1 antagonists, is necessary.

-

Clinical Translation: Well-designed clinical trials are needed to establish the efficacy and safety of JNJ-17203212 in patient populations with chronic pain, including cancer-related pain.

This technical guide serves as a foundational document for researchers and drug developers, providing a detailed overview of the preclinical evidence supporting the continued investigation of this compound as a novel analgesic.

References

- 1. JNJ-17203212 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain | Journal of Neuroscience [jneurosci.org]

- 4. Bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jneurosci.org [jneurosci.org]

A Technical Guide to the Effects of TRPV1 Antagonist 9 on Capsaicin-Induced Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRPV1 antagonist 9, a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It details the compound's effects on capsaicin-induced responses, presenting quantitative data, experimental methodologies, and key signaling pathways.

Introduction: Targeting the Capsaicin (B1668287) Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin, the active component in chili peppers.[3][4][5] Upon activation, TRPV1 allows an influx of calcium and sodium ions, leading to membrane depolarization, action potential firing, and the transmission of pain signals to the central nervous system.[6][7][8]

Due to its critical role in pain and neurogenic inflammation, TRPV1 has become a significant target for the development of novel analgesic drugs.[1][2] TRPV1 antagonists are compounds designed to block the activation of this channel, thereby preventing the initiation of pain signals.[7] These antagonists can be classified as competitive, binding to the same site as agonists like capsaicin, or non-competitive, which may act as pore blockers or bind to allosteric sites.[3][7][9]

This document focuses on This compound (also known as compound 13c), a potent small molecule inhibitor of the TRPV1 channel, and its specific effects on responses induced by capsaicin.

Quantitative Data Summary: In Vitro and In Vivo Efficacy

This compound demonstrates high potency in blocking TRPV1 activation from multiple stimuli. Its efficacy has been quantified in both cellular assays and animal models.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| Calcium (Ca2+) Uptake | Chinese Hamster Ovary (CHO) cells expressing TRPV1 | Capsaicin | 0.6 | [10][11] |

| Calcium (Ca2+) Uptake | Chinese Hamster Ovary (CHO) cells expressing TRPV1 | Acid (Low pH) | 0.8 | [10][11] |

Table 2: In Vivo Effects of this compound

| Animal Model | Response Measured | Observed Effect | Side Effects | Reference |

| Rat | Capsaicin-Induced Flinch Response | Blocks nocifensive behavior | Causes hyperthermia | [10][11] |

Signaling Pathway and Mechanism of Action

Capsaicin, being lipophilic, is thought to cross the cell membrane and bind to a specific pocket on the intracellular side of the TRPV1 channel.[3][5] This binding event stabilizes the channel in an open conformation, leading to cation influx and subsequent neuronal excitation.[6]

TRPV1 antagonists, such as this compound, function by binding to the receptor and preventing this activation. Competitive antagonists directly occupy the capsaicin-binding site, locking the channel in a closed, non-conductive state.[3][9] This inhibitory action prevents the influx of Na+ and Ca2+, thereby blocking the depolarization of the neuron and the propagation of pain signals.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the effects of this compound.

In Vitro: Calcium Influx Assay

This assay quantifies the ability of an antagonist to inhibit capsaicin-induced TRPV1 channel opening by measuring the subsequent influx of calcium into the cell.

Objective: To determine the IC50 value of this compound against capsaicin-induced Ca2+ influx.

Materials:

-

CHO cell line stably expressing human TRPV1.

-

Cell culture medium (e.g., F-12K Medium with 10% FBS).

-

96-well black, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound (various concentrations).

-

Capsaicin (agonist).

-

Fluorescence microplate reader.

Methodology:

-

Cell Culture: CHO-hTRPV1 cells are seeded into 96-well plates and cultured until they form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with the Fluo-4 AM dye in assay buffer for approximately 60 minutes at 37°C, allowing the dye to enter the cells.

-

Compound Pre-incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of this compound (or vehicle control) for 15-30 minutes.

-

Agonist Stimulation: The plate is placed in a fluorescence reader. A baseline fluorescence reading is taken before an EC80 concentration of capsaicin is automatically injected into each well to stimulate the TRPV1 channels.

-

Data Acquisition: Fluorescence intensity is measured kinetically for several minutes following capsaicin addition. The increase in fluorescence corresponds to the influx of Ca2+ binding to the intracellular dye.

-

Analysis: The peak fluorescence response is measured. Data are normalized to controls, and the antagonist concentration is plotted against the percent inhibition of the capsaicin response. An IC50 value is calculated using a four-parameter logistic curve fit.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. Capsaicin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 8. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

The Role of TRPV1 Antagonist 9 in Inflammatory Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical player in the molecular signaling of inflammatory and neuropathic pain. Its activation by various stimuli, including heat, acid, and endogenous inflammatory mediators, leads to the sensation of pain. Consequently, the development of TRPV1 antagonists has been a significant focus of analgesic drug discovery. This technical guide provides an in-depth overview of a specific and potent TRPV1 antagonist, designated as "TRPV1 antagonist 9" (also known as compound 13c or AMG 21629), for its application in inflammatory pain research.

Core Compound Data: this compound (Compound 13c/AMG 21629)

This compound is an orally active and selective antagonist of the TRPV1 channel. Its chemical and biological properties make it a valuable tool for investigating the role of TRPV1 in various pain states.

| Property | Value | Reference |

| Compound Name | This compound / Compound 13c / AMG 21629 | [1] |

| CAS Number | 939040-79-6 | [1] |

| Molecular Formula | C22H19F3N6O3 | [1] |

| Molecular Weight | 472.42 g/mol | [1] |

| Oral Bioavailability | Orally active | [1] |

| CNS Penetrance | Non-CNS penetrant | [1] |

In Vitro Activity

The primary in vitro activity of this compound has been characterized by its ability to block calcium influx in cells expressing the TRPV1 receptor.

| Assay | Cell Line | Activator | IC50 (nM) | Reference |

| Ca2+ Uptake | CHO cells expressing TRPV1 | Capsaicin | 0.6 | [1] |

| Ca2+ Uptake | CHO cells expressing TRPV1 | Acid (low pH) | 0.8 | [1] |

In Vivo Activity

In vivo studies have demonstrated the efficacy of this compound in a model of acute, chemically-induced pain. A notable on-target side effect, hyperthermia, has also been observed.

| Animal Model | Effect | Observation | Reference |

| Rat | Capsaicin-induced flinch response | Blocks flinch response | [1] |

| Rat | Thermoregulation | Causes hyperthermia | [1] |

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway in Nociception

The activation of the TRPV1 channel on nociceptive sensory neurons triggers a cascade of events culminating in the sensation of pain. Inflammatory mediators can sensitize the channel, lowering its activation threshold. TRPV1 antagonists block this signaling cascade at the receptor level.

Experimental Workflow for Screening TRPV1 Antagonists

The discovery and characterization of novel TRPV1 antagonists typically follow a structured experimental workflow, progressing from in vitro screening to in vivo efficacy and safety assessment.

Experimental Protocols

In Vitro Intracellular Calcium Influx Assay

This protocol describes a method to assess the inhibitory activity of this compound on capsaicin- or acid-induced calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel.

Materials:

-

CHO cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM/F-12) with necessary supplements

-

96-well black-walled, clear-bottom microplates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar assay buffer

-

Capsaicin stock solution (in DMSO)

-

Acidic buffer (e.g., HBSS adjusted to pH 5.0-6.0)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed the TRPV1-expressing CHO cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cell plate and add the loading buffer to each well. Incubate the plate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare the capsaicin or acidic buffer at a concentration that is 2-4 times the final desired concentration.

-

Assay Protocol:

-

Wash the cells with HBSS to remove excess dye.

-

Add the diluted this compound or vehicle (DMSO in HBSS) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the capsaicin or acidic buffer to all wells to stimulate the TRPV1 channels.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to the influx of calcium. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Capsaicin-Induced Flinching Model in Rats

This protocol outlines a method to evaluate the analgesic efficacy of this compound in a model of acute, chemically-induced nociception in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80)

-

Capsaicin solution for intraplantar injection (e.g., 1.6 µg in 10 µL of saline/ethanol/Tween 80 vehicle)

-

Observation chambers with a transparent floor

-

Oral gavage needles

-

Microsyringes for intraplantar injection

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and handling for several days before the experiment. On the test day, place the rats in the observation chambers for at least 30 minutes to allow for habituation.

-

Compound Administration: Administer this compound or vehicle orally via gavage at a predetermined time before the capsaicin challenge (e.g., 60 minutes).

-

Capsaicin Challenge: Inject capsaicin solution into the plantar surface of one hind paw of the rat.

-

Behavioral Observation: Immediately after the capsaicin injection, observe the rat and count the number of flinches of the injected paw for a defined period (e.g., the first 5 minutes post-injection). A flinch is defined as a rapid shaking or lifting of the paw.

-

Data Analysis: Compare the number of flinches in the antagonist-treated groups to the vehicle-treated group. Calculate the percentage inhibition of the flinching response for each dose of the antagonist. Determine the ED50 (the dose that produces 50% of the maximal effect) by non-linear regression analysis.

Conclusion

This compound (compound 13c/AMG 21629) is a potent and selective tool for the preclinical investigation of inflammatory pain. Its well-characterized in vitro and in vivo activity, coupled with its oral bioavailability and peripheral restriction, make it a valuable compound for elucidating the role of TRPV1 in various pain pathways. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of targeting TRPV1 for the management of inflammatory pain. However, the observed hyperthermic effect underscores a common challenge in the development of TRPV1 antagonists and warrants careful consideration in translational studies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of a Representative TRPV1 Antagonist in Rats

These application notes provide a detailed overview and experimental protocols for the in vivo evaluation of a representative Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist in rat models. The information is intended for researchers, scientists, and drug development professionals engaged in pain and neuropharmacology research. While the user requested information on "TRPV1 antagonist 9," this specific compound name did not yield specific public-domain data. Therefore, this document utilizes data from extensively studied TRPV1 antagonists, such as AMG-517, as a representative example to fulfill the detailed requirements of the request.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and capsaicin.[1][2][3] Activation of TRPV1 on sensory neurons leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the transmission of pain signals.[1][2] Consequently, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.[1][2][4] TRPV1 antagonists block the activation of this channel, thereby offering a potential therapeutic strategy for various pain conditions, including inflammatory and neuropathic pain.[2][4][5] In vivo studies in rats are critical for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of novel TRPV1 antagonists.

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of a TRPV1 antagonist in blocking pain signaling.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of representative TRPV1 antagonists in rats.

Table 1: Efficacy of TRPV1 Antagonists in Rat Pain Models

| Antagonist | Pain Model | Route of Administration | Dose Range | Outcome Measure | Efficacy | Reference |

| AMG-517 | Capsaicin-induced flinching | Oral | 10-100 µmol/kg | Number of flinches | Dose-dependent decrease | [6] |

| A-425619 | Complete Freund's Adjuvant (CFA) - induced thermal hyperalgesia | Oral | 3-30 mg/kg | Paw withdrawal latency | Complete reversal of hyperalgesia | [7] |

| JNJ-17203212 | Bone cancer pain | Daily oral | 30 mg/kg | Spontaneous and palpitation-induced flinching | ~50% attenuation | [5] |

| SB-366791 | Capsaicin-induced wiping movements | Intraperitoneal | 500 µg/kg | Number of wipes | Significant inhibition | [8] |

Table 2: Effects of TRPV1 Antagonists on Body Temperature in Rats

| Antagonist | Route of Administration | Dose | Maximum Change in Body Temperature | Duration of Effect | Reference |

| AMG-517 | Oral | 30 mg/kg | Increase of ~1.5°C | Several hours | [9] |

| Compound 1 | Oral | 100 µmol/kg | Increase of 1.4°C | > 6 hours | [10] |

| Compound 3 | Oral | 100 µmol/kg | Decrease of 2.0°C | ~13 hours | [10] |

Experimental Protocols

Capsaicin-Induced Flinching Model in Rats

This protocol is designed to assess the acute analgesic efficacy of a TRPV1 antagonist against a TRPV1-specific nociceptive stimulus.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

TRPV1 antagonist solution (e.g., AMG-517)

-

Vehicle control solution

-

Capsaicin solution (1.6 µg in 50 µL of 5% ethanol, 5% Tween-80, and 90% saline)

-

Oral gavage needles

-

Observation chambers with a clear floor

Procedure:

-

Acclimate rats to the observation chambers for at least 30 minutes before testing.

-

Administer the TRPV1 antagonist or vehicle control orally (p.o.) at the desired dose.

-

After a predetermined pretreatment time (e.g., 60 minutes), inject 50 µL of capsaicin solution into the plantar surface of one hind paw.

-

Immediately place the rat back into the observation chamber.

-

Record the number of flinches of the injected paw for a period of 5 minutes.

-

Compare the number of flinches in the antagonist-treated group to the vehicle-treated group to determine efficacy.

Measurement of Body Temperature in Rats

This protocol is used to evaluate the potential hyperthermic or hypothermic side effects of TRPV1 antagonists.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

TRPV1 antagonist solution

-

Vehicle control solution

-

Rectal probe thermometer or telemetry system for continuous monitoring

-

Oral gavage needles

Procedure:

-

House rats individually and allow them to acclimate to the experimental room for at least 24 hours.

-

Measure the baseline core body temperature for each rat.

-

Administer the TRPV1 antagonist or vehicle control orally (p.o.).

-

Measure the core body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

-

If using telemetry, continuous data will be collected.

-

Plot the change in body temperature over time for both the antagonist-treated and vehicle-treated groups.

Discussion and Considerations

-

Hyperthermia as a Side Effect: A common side effect of first-generation TRPV1 antagonists is an increase in core body temperature.[9][10][11] This is an important parameter to monitor in in vivo studies. Some newer antagonists have been developed to minimize this effect.[10][11]

-

Species Differences: The pharmacological effects of TRPV1 antagonists can vary between species.[5][12] Data from rat studies may not always directly translate to other species, including humans.

-

Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intrathecal) can significantly impact the observed efficacy and side effect profile of the antagonist.[5][7]

-

Pain Model Selection: The selection of the appropriate pain model (e.g., acute, inflammatory, neuropathic) is crucial for evaluating the therapeutic potential of a TRPV1 antagonist for a specific pain indication.[4][5][13]

These application notes and protocols provide a foundational framework for the in vivo investigation of TRPV1 antagonists in rats. Researchers should adapt these protocols based on the specific antagonist being studied and the scientific questions being addressed.

References

- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 3. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. apexbt.com [apexbt.com]

- 7. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]